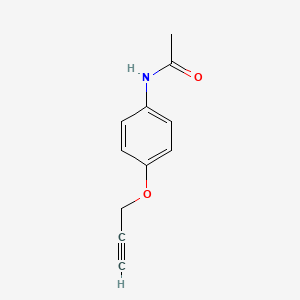

N-(4-(propargyloxy)phenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(4-prop-2-ynoxyphenyl)acetamide |

InChI |

InChI=1S/C11H11NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h1,4-7H,8H2,2H3,(H,12,13) |

InChI Key |

SYLDXRZCLLNMTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC#C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes for N-(4-(propargyloxy)phenyl)acetamide

The most prevalent method for synthesizing the title compound involves the introduction of a propargyl group onto a phenolic hydroxyl group.

A primary and direct route to this compound involves the O-propargylation of the widely available starting material, N-acetyl-para-aminophenol, also known as acetaminophen (B1664979) or paracetamol. spectrabase.com This reaction, a specific type of Williamson ether synthesis, targets the phenolic hydroxyl group of acetaminophen. The synthesis is typically conducted by reacting acetaminophen with a propargyl halide, such as propargyl bromide, in the presence of a base. spectrabase.com

The synthesis of this compound relies on the chemoselective O-propargylation of N-(4-hydroxyphenyl)acetamide. spectrabase.com The starting material, N-(4-hydroxyphenyl)acetamide, is itself prepared via a chemoselective N-acetylation of 4-aminophenol. spectrabase.com In the subsequent etherification step, the reaction conditions are tailored to favor the alkylation of the phenolic oxygen over the nitrogen of the acetamide (B32628) group. The use of a suitable base, like potassium carbonate, selectively deprotonates the more acidic phenolic hydroxyl group, allowing it to act as a nucleophile and attack the propargyl bromide, leading to the desired O-alkylated product. spectrabase.com

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. A common procedure involves dissolving N-(4-hydroxyphenyl)acetamide in a dry polar aprotic solvent, such as acetone. spectrabase.com Anhydrous potassium carbonate is added as the base to facilitate the deprotonation of the phenolic hydroxyl group. The reaction mixture is typically heated under reflux, followed by the addition of propargyl bromide. spectrabase.com Stirring the solution at reflux for several hours drives the reaction to completion. Following the reaction, a standard workup procedure involving extraction with ethyl acetate (B1210297) and purification by recrystallization from a solvent system like dichloromethane/hexane can afford the final product in high purity. Through this optimized process, a yield of 71% has been reported for the synthesis of this compound as pale yellow crystals. spectrabase.com

Spectroscopic Elucidation and Structural Confirmation

The definitive identification and structural confirmation of this compound are accomplished through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal techniques used for this purpose.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, HSQC)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| NH (amide) | 7.57 | singlet | - |

| CH (aromatic) | 7.38 | doublet | 8.4 |

| CH (aromatic) | 6.89 | doublet | 8.8 |

| O-CH₂ (propargyl) | 4.63 | singlet | - |

| C≡CH (alkyne) | 2.49 | singlet | - |

| CH₃ (acetyl) | 2.12 | singlet | - |

| Data obtained in CDCl₃ at 400 MHz. spectrabase.com |

¹³C-NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the structure.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (amide) | 168.4 |

| C-O (aromatic) | 154.3 |

| C-N (aromatic) | 131.9 |

| CH (aromatic) | 121.8 |

| CH (aromatic) | 115.3 |

| C≡CH (alkyne) | 78.5 |

| C≡CH (alkyne) | 75.5 |

| O-CH₂ (propargyl) | 56.1 |

| CH₃ (acetyl) | 24.4 |

| Data obtained in CDCl₃ at 400 MHz. spectrabase.com |

HSQC: While Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful tool for correlating proton and carbon signals, specific HSQC data for this compound has not been reported in the reviewed scientific literature.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming its structure. Key expected vibrational frequencies include:

≡C-H stretch: A sharp absorption band typically appears around 3300-3250 cm⁻¹ for the terminal alkyne C-H bond.

N-H stretch: A moderate band for the amide N-H stretching vibration is expected in the region of 3300-3100 cm⁻¹.

C≡C stretch: A weak but sharp band for the carbon-carbon triple bond stretch is anticipated around 2150-2100 cm⁻¹.

C=O stretch (Amide I band): A strong absorption due to the carbonyl stretch of the amide group is expected in the range of 1680-1630 cm⁻¹.

C-O-C stretch: The aryl-alkyl ether stretching vibrations would produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-N stretch: The amide C-N stretching vibration typically appears in the 1400-1200 cm⁻¹ range.

These characteristic peaks, in combination, provide confirmatory evidence for the presence of the propargyloxy and acetamide functionalities within the molecule.

Chemical Modifications and Derivative Generation

The synthesis of this compound itself provides a blueprint for creating a diverse range of analogs. The established synthetic route involves the O-alkylation of N-(4-hydroxyphenyl)acetamide (paracetamol) with propargyl bromide in the presence of a base like potassium carbonate. sigmaaldrich.com

Strategies for generating analogs can be classified into two main approaches:

Modification of the Ether Linkage: The propargyl group can be replaced by a wide variety of other functionalized or non-functionalized alkyl or aryl halides. This allows for the introduction of different alkynyl, alkenyl, alkyl, or aryl moieties at the phenolic oxygen position, enabling systematic exploration of structure-activity relationships.

Modification of the Acetamide Moiety: The N-acetyl group can be altered. For instance, starting with different N-acyl-4-aminophenols would result in analogs with varying amide chain lengths or functionalities.

These straightforward synthetic strategies allow for the creation of a library of analogs, which is essential for medicinal chemistry programs aimed at optimizing biological activity.

This compound is identified as a valuable starting material for the development of more complex, biologically active molecules. sigmaaldrich.com It serves as a key building block for creating hybrid drug candidates, particularly in the pursuit of new treatments for diseases such as tuberculosis, malaria, and cancer. sigmaaldrich.com

The terminal alkyne of the propargyl group is a particularly useful functional handle for further chemical transformations. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows the compound to be efficiently and covalently linked to other molecules containing an azide (B81097) group, leading to the formation of stable 1,2,3-triazole rings. This strategy is widely used to conjugate the core scaffold to other pharmacophores, peptides, or solubility-enhancing groups, thereby generating novel and potentially potent biologically relevant molecules. The parent structure, N-(4-hydroxyphenyl)acetamide, is a well-known analgesic, and its derivatives are often explored for a range of therapeutic applications, including as anti-inflammatory agents.

Advanced Applications in Chemical Biology

N-(4-(propargyloxy)phenyl)acetamide as a Key "Clickable" Building Block

The defining feature of this compound is its terminal alkyne, which serves as a handle for "click" chemistry reactions. This has positioned the compound as a fundamental component in the construction of intricate molecular assemblies. The compound itself can be synthesized through the chemoselective N-acetylation of 4-aminophenol, followed by a reaction with propargyl bromide in the presence of a base like potassium carbonate. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. nih.gov In this reaction, the terminal alkyne of this compound readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

The mechanism of the CuAAC reaction involves the formation of a copper acetylide complex, which then coordinates with the azide (B81097). nih.govacs.org This is followed by a stepwise cycloaddition process that ultimately yields the triazole product. nih.gov This reaction is highly reliable and can be performed under mild conditions, making it suitable for a wide range of applications, including the functionalization of complex biomolecules. nih.govmdpi.com

Researchers have successfully employed derivatives of this compound, such as 4-(propargyloxy)benzaldehyde, to functionalize larger scaffolds like resorcin researchgate.netarenes through CuAAC. nih.gov This demonstrates the utility of the propargyloxy-phenyl moiety in creating multivalent systems.

This strategy has been used to synthesize a variety of complex molecules. For instance, quinazolinone-1,2,3-triazole-acetamide conjugates have been developed, showcasing the integration of the triazole moiety into heterocyclic systems. nih.gov The versatility of the formyl group in 1,2,3-triazole-4-carbaldehydes, which can be derived from related precursors, highlights the broad synthetic potential for creating diverse molecular structures. mdpi.com The 1,2,4-triazole (B32235) ring, a related heterocycle, is also a common feature in biologically active compounds, further emphasizing the importance of triazole-containing scaffolds. ontosight.airesearchgate.net

Bioconjugation Methodologies Utilizing the Propargyl Moiety

The propargyl group of this compound is a key functional handle for bioconjugation, the process of chemically linking molecules to biomolecules such as proteins or peptides.

While direct tyrosine modification with this compound is not the primary application, the concept of using reactive moieties for selective bioconjugation is highly relevant. For example, phenyl-1,2,4-triazole-3,5-dione (PTAD) derivatives are known to chemoselectively conjugate with tyrosine residues on proteins. mdpi.com The synthesis of precursors containing a propargyl group, which can then be modified to a reactive species for tyrosine conjugation, represents a potential strategy for orthogonal bioconjugation. This would allow for the introduction of an alkyne handle onto a protein, which can then be further functionalized using click chemistry.

The ability to attach this compound to other molecules via click chemistry makes it an invaluable tool for developing chemical probes. These probes can be used to visualize and study metabolic processes within cellular systems. researchgate.net By linking the propargyloxy-phenylacetamide moiety to a reporter molecule (e.g., a fluorophore or an affinity tag), researchers can track the localization and interactions of the target molecule in a biological environment. The stability and biocompatibility of the triazole linkage formed through CuAAC are critical for the successful application of these probes in living systems.

Strategic Integration into Diverse Molecular Architectures for Biological Interrogation

The true power of this compound lies in its strategic integration into a wide array of molecular architectures designed for biological interrogation. Its "clickable" nature allows for its incorporation into complex scaffolds, leading to the development of novel therapeutic and diagnostic agents.

For example, 4-oxo-1,4-dihydrocinnoline derivatives, which are of interest as potential inhibitors of protein tyrosine phosphatase 1B, have been modified using a sequence of propargylation and CuAAC reactions. researchgate.net This post-synthetic modification strategy allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of biological activity. The ability to systematically modify a core scaffold using this compound or similar building blocks is a powerful approach in modern drug discovery and chemical biology.

Below is an interactive table summarizing the properties of this compound:

| Property | Value |

| IUPAC Name | N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Pale yellow crystals nih.gov |

| Key Functional Groups | Acetamide (B32628), Propargyloxy (terminal alkyne) |

| Primary Application | "Clickable" building block in chemical synthesis |

Pharmacological Research and Molecular Mechanisms Preclinical in Vitro Focus

Cellular Mechanistic Investigations (in vitro)

Exploration of Antiproliferative Effects

Derivatives of N-(4-(propargyloxy)phenyl)acetamide have been the subject of investigations into their antiproliferative activities against various cancer cell lines. Research has shown that modifications of the core structure can lead to potent cytotoxic effects. For instance, a series of 4-phenoxy-phenyl isoxazoles, which can be conceptually related to the this compound scaffold, were synthesized and evaluated for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme often overexpressed in cancer cells. nih.gov

One derivative, compound 6l , demonstrated significant cytotoxicity with IC₅₀ values of 0.22 µM, 0.26 µM, and 0.21 µM against A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines, respectively. nih.gov Mechanistic studies revealed that these compounds could decrease intracellular malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in MDA-MB-231 cells. nih.gov Another related phenoxy acetamide (B32628) derivative, compound I , was shown to induce apoptosis and necrosis in HepG2 cells, suggesting its potential as an anti-liver cancer agent. nih.gov

Interactive Table: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

| 6l | A549 | 0.22 | ACC inhibitor, cell cycle arrest (G0/G1), apoptosis induction |

| 6l | HepG2 | 0.26 | ACC inhibitor, cell cycle arrest (G0/G1), apoptosis induction |

| 6l | MDA-MB-231 | 0.21 | ACC inhibitor, cell cycle arrest (G0/G1), apoptosis induction |

| I | HepG2 | Not specified | Apoptosis and necrosis induction |

Development as a Building Block for Multi-Target-Directed Ligands (MTDLs)

The structural framework of this compound is particularly amenable to the design of multi-target-directed ligands (MTDLs). This strategy aims to create single molecules that can interact with multiple biological targets simultaneously, offering a promising approach for treating complex, multifactorial diseases. nih.gov

Design of Hybrid Compounds for Complex Therapeutic Areas (e.g., Alzheimer's Disease)

The propargylamine (B41283) group, a key feature of this compound, is a well-established pharmacophore in the design of MTDLs for Alzheimer's disease. nih.gov Propargylamine-derived compounds have been shown to inhibit both cholinesterases and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's. nih.gov These MTDLs can also exhibit neuroprotective effects through various mechanisms, including antioxidant activities and modulation of amyloid-β processing. nih.gov The this compound structure serves as a valuable starting point for creating such hybrid molecules that combine the propargylamine moiety with other pharmacophores to address the multifaceted nature of Alzheimer's disease. nih.govunicam.itresearchgate.net

Contribution to Research on Anti-Tuberculosis, Anti-Malarial, and Anticancer Agents

The versatility of the this compound scaffold extends to the development of agents targeting infectious diseases and cancer.

Anti-Tuberculosis: While direct studies on this compound for tuberculosis are not prevalent, related acetamide derivatives have been identified as potent inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial enzyme in Mycobacterium tuberculosis. nih.gov For example, N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives have shown significant antimycobacterial activity. nih.gov This suggests that the acetamide portion of the this compound structure could be a key component in designing novel anti-tuberculosis drugs.

Anti-Malarial: The N-phenylacetamide core is present in compounds investigated for their antimalarial properties. Research has identified aryl N-acetamide compounds that act as agonists of the rhomboid protease PfROM8 and the cation channel PfCSC1 in Plasmodium falciparum, the parasite responsible for malaria. biorxiv.org Furthermore, N-acetamide indoles have been optimized as antimalarials that target PfATP4. nih.gov These findings highlight the potential of the acetamide group in developing new treatments for malaria.

Anticancer: As discussed in the antiproliferative effects section, acetamide derivatives have shown considerable promise as anticancer agents. nih.govnih.gov Chalcones containing an acetamido group have also been synthesized and evaluated for their antinociceptive and potential anticancer activities. nih.govresearchgate.net The N-(4-acetylphenyl)acetamide starting material is often used in the synthesis of these chalcone (B49325) derivatives. scielo.br

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies explore how modifications to different parts of the molecule influence its biological activity.

The Role of the Propargyloxy Moiety in Biological Activity

The propargyloxy group, containing a terminal alkyne, is a key feature contributing to the biological activity of these compounds. The propargylamine functionality is a known inhibitor of monoamine oxidases (MAOs), which is particularly relevant for neurodegenerative diseases like Alzheimer's. nih.gov The terminal alkyne can form a covalent bond with the flavin cofactor of MAO, leading to irreversible inhibition. In the context of MTDLs for Alzheimer's, the propargylamine moiety is often a central component responsible for MAO inhibition. nih.govresearchgate.net

Impact of Acetamide Scaffold Modifications on Pharmacological Profiles

Modifications to the acetamide scaffold have a profound impact on the pharmacological profiles of these derivatives.

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acetamide moiety can significantly alter activity. For example, in a series of 4-phenoxyquinoline derivatives studied as kinase inhibitors, substitutions on the phenoxy group were critical for potency and selectivity. nih.gov

Modifications of the Acetamide Group: Altering the acetamide group itself or replacing it with other functionalities can lead to diverse biological activities. In the development of ACC inhibitors, the isoxazole (B147169) ring, which replaces a portion of the acetamide linkage, was crucial for potent activity. nih.gov For antimalarial N-acetamide indoles, modifications to the N-phenylacetamide portion were key to optimizing their activity against P. falciparum. nih.gov

Interactive Table: SAR Insights for this compound Derivatives

| Molecular Moiety | Modification | Impact on Biological Activity | Therapeutic Area |

| Propargyloxy | Presence of terminal alkyne | Irreversible inhibition of Monoamine Oxidase (MAO) | Alzheimer's Disease |

| Acetamide Scaffold | Substitution on the phenyl ring | Alters potency and selectivity | Various (e.g., Cancer) |

| Acetamide Scaffold | Replacement with other heterocycles (e.g., isoxazole) | Can enhance potency against specific targets (e.g., ACC) | Cancer |

| Acetamide Scaffold | Modifications to the N-phenylacetamide portion | Optimizes activity against specific parasitic targets (e.g., PfATP4) | Malaria |

Analysis of Substituent Effects on Aromatic and Heterocyclic Components

The substitution patterns on the aromatic and heterocyclic moieties of N-phenylacetamide-based compounds are critical in determining their pharmacological activity and selectivity for specific biological targets. Preclinical in vitro research on analogues of this compound reveals that even minor modifications to these rings can lead to significant changes in biological efficacy. Structure-activity relationship (SAR) studies have elucidated the effects of various substituents, guiding the development of compounds with enhanced potency against targets implicated in cancer, neuroinflammation, and bacterial infections.

Investigations into a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated the importance of the electronic properties of substituents on the N-phenyl ring for anticancer activity. nih.gov An in vitro cytotoxicity evaluation against human cancer cell lines, including prostate carcinoma (PC3) and breast adenocarcinoma (MCF-7), showed that compounds bearing an electron-withdrawing nitro (NO₂) group were generally more potent than those with an electron-donating methoxy (B1213986) (OCH₃) group. nih.gov Specifically, compounds with a nitro group at the ortho- or para-position of the N-phenyl ring exhibited the highest activity against the PC3 and MCF-7 cell lines, respectively. nih.gov This suggests that the electronic nature and position of the substituent are key factors in the compound's cytotoxic mechanism.

In the context of neuroinflammation, the translocator protein (TSPO) has been a significant target. Research on N,N-disubstituted pyrazolopyrimidine acetamides highlights how modifications to both the N-acetamide substituents and an attached fluorophenyl ring influence binding affinity. mdpi.com A study replacing the propargyl groups of a potential analogue with other substituents found that N,N-dipropyl and N-ethyl, N-methoxyethyl groups resulted in high binding affinity (Ki = 0.18 nM and 0.19 nM, respectively). The introduction of an N-ethyl-N-phenylacetamide group led to a compound with an exceptionally high affinity of 60 pM for TSPO, a 61-fold improvement over the standard reference ligand DPA-714. mdpi.com This indicates that the steric and electronic profile of substituents on the acetamide nitrogen plays a crucial role in optimizing interactions within the TSPO binding pocket. mdpi.com

Furthermore, the influence of substituents has been explored in acetamide derivatives designed as antibacterial agents. In a series of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide compounds, the nature of the substituent on the 4-arylthiazole ring was shown to be a determinant of antibacterial efficacy against Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com The introduction of a fluorine atom at the para-position of the phenyl ring on the thiazole (B1198619) moiety resulted in a compound with an effective concentration (EC₅₀) of 156.7 µM, which was superior to established antibacterial agents like bismerthiazol. mdpi.com Other substitutions on this phenyl ring, such as chlorine or a trifluoromethyl group, also modulated the activity, underscoring the importance of the electronic and steric properties of the substituent on the appended heterocyclic system. mdpi.com

These preclinical in vitro findings collectively illustrate a clear pattern: the pharmacological activity of the N-phenylacetamide scaffold is finely tunable through strategic substitution on its aromatic and associated heterocyclic components. The electronic character, size, and position of these substituents directly impact the molecule's interaction with its biological target, a foundational principle for the rational design of more potent and selective therapeutic agents.

Data Tables

Table 1: In Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives nih.gov

| Compound | Substituent on N-phenyl ring | Position of Substituent | IC₅₀ (μM) vs. PC3 Cell Line | IC₅₀ (μM) vs. MCF-7 Cell Line |

|---|---|---|---|---|

| 2a | Nitro (NO₂) | ortho | > 200 | 142 |

| 2b | Nitro (NO₂) | meta | 52 | > 200 |

| 2c | Nitro (NO₂) | para | 80 | 100 |

| 2d | Methoxy (OCH₃) | ortho | > 200 | > 200 |

| 2e | Methoxy (OCH₃) | meta | 170 | > 200 |

| 2f | Methoxy (OCH₃) | para | > 200 | > 200 |

| Imatinib (Reference) | - | - | 40 | 98 |

Table 2: In Vitro Binding Affinity of Pyrazolopyrimidine Acetamides for Translocator Protein (TSPO) mdpi.com

| Compound ID (GMA) | N-Acetamide Substituents | Binding Affinity (Ki) |

|---|---|---|

| 10 | N,N-dipropyl | 0.18 nM |

| 11 | N-ethyl, N-methoxyethyl | 0.19 nM |

| 13 | N,N-dipropargyl | 0.90 nM |

| 15 | N-ethyl-N-phenyl | 60 pM |

| DPA-714 (Reference) | - | 3.66 nM |

Table 3: In Vitro Antibacterial Activity of N-phenylacetamide Thiazole Derivatives mdpi.com

| Compound ID | Substituent on 4-phenylthiazole (B157171) ring | Biological Target | EC₅₀ (μM) |

|---|---|---|---|

| A1 | 4-Fluoro | Xanthomonas oryzae pv. oryzae | 156.7 |

| A4 | 4-Chloro | Xanthomonas oryzae pv. oryzae | 241.3 |

| A10 | 3-Trifluoromethyl | Xanthomonas oryzae pv. oryzae | 195.4 |

| A12 | Unsubstituted Phenyl | Xanthomonas oryzae pv. oryzae | 268.5 |

| Bismerthiazol (Reference) | - | Xanthomonas oryzae pv. oryzae | 230.5 |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as N-(4-(propargyloxy)phenyl)acetamide, and its protein target.

While specific docking studies exclusively on this compound are not extensively documented, analysis of its parent compound, paracetamol, and other derivatives provides a strong basis for predicting its binding behavior. Paracetamol is known to interact with targets such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), fatty acid amide hydrolase (FAAH), and cytochrome P450 (CYP) enzymes. nih.govijnrd.orgnih.gov

The modification of paracetamol's 4-hydroxyl group to a propargyloxy ether significantly alters its physicochemical properties, which in turn affects its binding affinity for these targets. The addition of the propargyl group increases hydrophobicity and introduces a reactive alkyne moiety. Studies on other modified paracetamol derivatives targeting the COX-2 enzyme have shown that such modifications can lead to substantially stronger binding affinities compared to the parent compound. unair.ac.id For instance, some derivatives exhibit binding free energies significantly lower than that of paracetamol, indicating a more stable ligand-receptor complex. unair.ac.id

| Compound | Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| Paracetamol | -6.21 | 28,043 nM |

| Modified Derivative 1 | -10.59 | 17.29 nM |

| Modified Derivative 2 | -10.17 | 35.21 nM |

| Modified Derivative 3 | -8.79 | 360.88 nM |

Docking simulations of paracetamol and its metabolites into the active sites of enzymes like FAAH and CYP2E1 have identified key interacting amino acid residues. nih.gov For FAAH, critical residues include Ser193, Phe381, and Trp531, which form the binding pocket. nih.gov For this compound, the acetamide (B32628) group is expected to retain some of the hydrogen bonding interactions observed with paracetamol. However, the propargyloxy group would occupy the binding pocket differently than the simple hydroxyl group.

Based on the known pharmacology of paracetamol, the putative molecular targets for this compound include COX-1, COX-2, and FAAH. nih.govijnrd.org The primary mechanistic hypothesis is the inhibition of these enzymes. The presence of the propargyl group introduces the intriguing possibility of mechanism-based inhibition. This functional group can be metabolically activated by a target enzyme (such as a CYP450) to form a reactive intermediate that then covalently binds to the enzyme, leading to irreversible inhibition. nih.govacs.org This "suicide inhibitor" mechanism could offer enhanced potency and duration of action.

Furthermore, the terminal alkyne is a well-established functional group for use in copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". researchgate.net This suggests that this compound could be designed as a probe or a targeted covalent inhibitor to specifically label and study its protein targets. nih.govresearchgate.net

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate its fundamental chemical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into reactivity. A small HOMO-LUMO energy gap generally implies high chemical reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density distribution and identifies regions susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the ether and carbonyl groups, along with the nitrogen atom, would be expected to be electron-rich (nucleophilic) sites, while the hydrogen atoms and the alkyne region could act as electrophilic centers. The introduction of the electron-withdrawing propargyl group is predicted to modulate the electronic properties of the entire molecule compared to paracetamol. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

In silico tools are crucial for predicting the ADME properties of a drug candidate, helping to identify potential liabilities early in the drug discovery pipeline. A study involving the synthesis of this compound (referred to as O-propargyl-acetaminophen) and its subsequent conversion to triazole hybrids reported an in silico assessment of the resulting molecules. researchgate.net The analysis concluded that the prepared hybrids generally exhibited favorable parameters as potential pharmacological agents, with low predicted toxicity risks and good affinity for biological targets. researchgate.net

Various computational models can predict key ADME parameters. These predictions are vital for optimizing a lead compound to ensure it has appropriate drug-like properties.

| Property | Description | Significance in Drug Design |

|---|---|---|

| miLogP | Logarithm of the partition coefficient between n-octanol and water. | Indicates lipophilicity, affecting absorption and distribution. |

| TPSA | Topological Polar Surface Area. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Molecular Weight | The mass of one mole of the substance. | A key component of drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Hydrogen Bond Donors/Acceptors | Count of N-H or O-H bonds, and N or O atoms. | Influences solubility and receptor binding. |

| Toxicity Risk | Prediction of adverse effects like mutagenicity, tumorigenicity, or hepatotoxicity. | Critical for assessing the safety profile of a potential drug. |

| Drug-Likeness Score | A qualitative score based on structural fragments, indicating similarity to known drugs. | Helps prioritize compounds with a higher probability of success. |

Future Directions and Emerging Research Perspectives

Expansion of N-(4-(propargyloxy)phenyl)acetamide's Role in Modern Drug Discovery Pipelines

The foundational structure of this compound, which is related to N-(4-hydroxyphenyl)acetamide (paracetamol), suggests a promising starting point for therapeutic innovation. The core acetamide (B32628) structure is a well-established pharmacophore found in a variety of active agents. Research on related N-phenyl-2-(phenyl-amino) acetamide derivatives has pointed towards potential anticoagulant activity, while other acetamide compounds have been investigated as inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia. nih.govijper.org

The true potential for expansion in drug discovery, however, lies in the strategic placement of the propargyl group. This functional group is a key building block in medicinal chemistry, recognized for its utility in creating complex and potent drug candidates. nih.gov The compound this compound has been identified as a valuable starting material for the development of hybrid drug candidates targeting diseases like tuberculosis, malaria, and cancer. nih.govresearchgate.net Future research will likely focus on creating extensive libraries of derivatives by modifying the acetamide or phenyl portions of the molecule, while retaining the propargyl group for further functionalization. This approach could lead to the discovery of novel compounds with a wide range of biological activities.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Related Compounds | Key Research Objective |

| Oncology | Identified as a building block for hybrid anti-cancer drug candidates. nih.govresearchgate.net Related acetamides show activity against leukemia cell lines. nih.gov | Synthesize and screen derivatives for cytotoxicity against various cancer cell lines and identify specific molecular targets. |

| Infectious Diseases | Mentioned as a starting material for anti-tuberculosis and anti-malaria agents. nih.govresearchgate.net | Develop derivatives with improved potency and selectivity against Mycobacterium tuberculosis and Plasmodium falciparum. |

| Anticoagulation | N-phenyl-2-(phenyl-amino) acetamide derivatives have shown potential as Factor VIIa inhibitors. ijper.org | Modify the structure to optimize interaction with coagulation factors and evaluate anticoagulant efficacy in vitro. |

| Anti-inflammatory | The core structure is derived from paracetamol, a known analgesic and antipyretic. google.com | Explore derivatives for enhanced anti-inflammatory properties, potentially through novel mechanisms of action. |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

A critical aspect of future research will be to move beyond identifying biological activity to understanding precisely how this compound and its derivatives function at the molecular level. The initial characterization of the title compound has already provided a solid foundation, with single-crystal X-ray diffraction studies revealing its precise three-dimensional structure, including bond angles and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Future investigations must build on this by employing a suite of advanced analytical and computational techniques. For instance, molecular docking simulations can be used to predict how these molecules bind to specific protein targets, such as enzymes or receptors. researchgate.net This in silico approach can screen potential biological targets and guide the synthesis of more potent and selective inhibitors. Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic properties of the molecule, helping to understand its reactivity and stability, which are crucial determinants of its biological function. researchgate.net Combining these computational methods with experimental techniques like NMR spectroscopy and mass spectrometry will enable a comprehensive characterization of the molecule's interactions with biological systems, paving the way for rational drug design.

Development of Novel Chemical Methodologies Leveraging the Propargyl Handle

The terminal alkyne of the propargyl group is not just a structural feature; it is a highly versatile chemical "handle" that opens the door to a world of synthetic possibilities, most notably through "click chemistry". wikipedia.orgdbpedia.org This class of reactions is renowned for its high efficiency, reliability, and specificity. sigmaaldrich.combldpharm.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where the propargyl group of this compound can react with an azide-containing molecule to form a stable triazole ring. sigmaaldrich.comtcichemicals.com This methodology is exceptionally powerful for:

Drug Discovery: Rapidly linking the core molecule to a diverse range of other chemical fragments to create large libraries of new compounds for high-throughput screening. tcichemicals.com

Bioconjugation: Attaching the molecule to biological macromolecules like proteins or nucleic acids to study biological processes or create targeted drug delivery systems.

Materials Science: Incorporating the molecule into polymers or onto surfaces to create advanced materials with tailored properties. chemimpex.com

Future research will undoubtedly focus on exploiting this propargyl handle to its fullest extent. This includes developing novel one-pot synthesis protocols and exploring other alkyne-based reactions to expand the chemical space accessible from this starting material.

Table 2: Key Reactions of the Propargyl Group for Future Synthesis

| Reaction Type | Description | Potential Application |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient click reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted triazole. sigmaaldrich.com | Library synthesis for drug discovery, bioconjugation. tcichemicals.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction using a strained cyclooctyne, suitable for use in biological systems. bldpharm.com | In vivo imaging and tracking, targeted therapy. |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. | Synthesis of more complex aromatic and conjugated systems. |

| Mannich Reaction | A condensation reaction involving the alkyne, an amine, and a non-enolizable aldehyde. | Creation of propargylamine (B41283) derivatives, which are important in medicinal chemistry. nih.gov |

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization and Application

The full potential of this compound will be realized through the convergence of multiple scientific disciplines. A comprehensive approach that integrates insights from chemistry, biology, and computational science is essential for both thorough characterization and innovative application.

An integrated workflow would involve:

Organic Synthesis: Chemists will design and synthesize novel derivatives based on rational design principles and the versatile reactivity of the propargyl group. nih.govijper.org

Computational Chemistry: Computational scientists will use molecular modeling, DFT calculations, and molecular dynamics simulations to predict the properties, behavior, and biological interactions of the newly synthesized compounds, thus prioritizing the most promising candidates for further testing. researchgate.net

Structural Biology: Techniques like X-ray crystallography will be used to determine the three-dimensional structures of derivatives and their complexes with biological targets, providing crucial information for understanding structure-activity relationships. researchgate.net

Chemical Biology & Pharmacology: Biologists will perform in vitro and in vivo assays to evaluate the biological activity, potency, selectivity, and mechanism of action of the compounds.

This synergistic, multidisciplinary strategy ensures that the development of this compound-based compounds is not a matter of trial and error, but a guided, efficient process. By combining predictive computational models with empirical testing, researchers can accelerate the journey from a promising molecule to a functional application, whether in medicine or materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(4-(propargyloxy)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-hydroxyacetanilide with propargyl bromide under alkaline conditions. A standard procedure includes refluxing a mixture of 4-hydroxyacetanilide (3 mmol), propargyl bromide (3 mmol), and K₂CO₃ in acetone for 48 hours, followed by purification via recrystallization or column chromatography . Optimization involves adjusting solvent polarity (e.g., acetone vs. DMF), temperature (60–80°C), and stoichiometric ratios to improve yield (reported 60–75% in similar derivatives) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the propargyloxy group (δ ~4.7 ppm for –OCH₂C≡CH) and acetamide moiety (δ ~2.1 ppm for CH₃CO) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1660 cm⁻¹ (C=O), and ~2120 cm⁻¹ (C≡C) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 218) and fragmentation patterns verify molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticonvulsant vs. cytotoxic effects) may arise from variations in assay protocols or impurities. Resolve by:

- Reproducing assays under standardized conditions (e.g., MTT for cytotoxicity, PTZ-induced seizures for anticonvulsant activity) .

- Purity validation : Use HPLC (≥95% purity) to exclude confounding impurities .

- Meta-analysis : Compare structural analogs (e.g., halogen or alkyl substitutions) to identify activity trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) of propargyloxy-substituted acetamides?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., –NO₂, –OCH₃) or propargyl group (e.g., –CF₃) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like COX-2 or GABA receptors .

- Biological profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cell viability) to correlate substituents with activity .

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

- Methodological Answer : Propargyl bromide is moisture-sensitive; use anhydrous solvents (e.g., acetone) and inert atmosphere (N₂/Ar). Stabilize intermediates like 4-propargyloxyaniline via:

- Low-temperature storage (0–4°C) to prevent oxidation.

- In situ derivatization : Immediately acetylate the intermediate with acetic anhydride to form the final acetamide .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) of ligand-target binding .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.